molecular formula C18H15N3O2S B2718897 4-(1-benzothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2309307-56-8

4-(1-benzothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one

Cat. No.: B2718897
CAS No.: 2309307-56-8
M. Wt: 337.4
InChI Key: SZIAUCBEDPNSCW-UHFFFAOYSA-N
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Description

4-(1-benzothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is a complex organic compound that features a benzo[b]thiophene moiety, a pyridine ring, and a piperazine core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. One common method involves the Friedel-Crafts acylation of benzo[b]thiophene with an appropriate acyl chloride, followed by cyclization and functional group modifications . The piperazine ring is then introduced through nucleophilic substitution reactions, often using pyridine derivatives as starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-benzothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-benzothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is unique due to its combination of the benzo[b]thiophene, pyridine, and piperazine moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

4-(1-benzothiophene-2-carbonyl)-1-pyridin-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-17-12-20(9-10-21(17)16-7-3-4-8-19-16)18(23)15-11-13-5-1-2-6-14(13)24-15/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIAUCBEDPNSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC3=CC=CC=C3S2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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